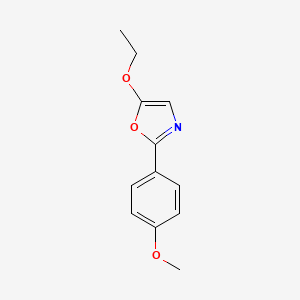

5-Ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-15-11-8-13-12(16-11)9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQUGOKSOKISQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=C(O1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376993 | |

| Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477867-59-7 | |

| Record name | 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

Executive Summary

The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] This guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a specific 2,5-disubstituted derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . We present a robust and efficient one-pot synthesis protocol, detail the underlying reaction mechanism, and outline a complete workflow for structural verification using modern spectroscopic techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and validation of novel oxazole derivatives.

Strategic Approach to Synthesis: A Rationale

The construction of the 2,5-disubstituted oxazole core can be approached through several classical methods, such as the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones.[6][7] While effective, this route often requires harsh dehydrating agents (e.g., H₂SO₄, POCl₃) and the pre-synthesis of the acylamino ketone intermediate.

For the specific target, This compound , a more convergent and elegant strategy is the base-catalyzed condensation reaction between an aldehyde and an isocyanoacetate ester. This approach was selected for three primary reasons:

-

High Convergence: The reaction assembles the core heterocyclic structure in a single, efficient step from readily available commercial starting materials: 4-methoxybenzaldehyde and ethyl 2-isocyanoacetate.

-

Mild Reaction Conditions: The use of a moderate base like potassium carbonate and a polar aprotic solvent provides a gentle environment, preserving the integrity of the functional groups on the starting materials.

-

Predictable Regiochemistry: The mechanism of this reaction inherently leads to the desired 2,5-disubstitution pattern, minimizing the formation of isomeric byproducts and simplifying purification.

This strategic choice reflects a modern approach to heterocyclic synthesis, prioritizing efficiency, safety, and atom economy.

Synthesis Protocol: From Reagents to Purified Compound

This section details the complete, self-validating protocol for the synthesis of the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

Underlying Reaction Mechanism

The reaction proceeds via a base-catalyzed cascade. First, the base (K₂CO₃) deprotonates the α-carbon of ethyl 2-isocyanoacetate, which is rendered acidic by the adjacent electron-withdrawing isocyano and ester groups. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This is analogous to the initial step of a Knoevenagel condensation.[8] The subsequent intermediate undergoes an intramolecular cyclization, where the oxygen anion attacks the electrophilic carbon of the isocyano group. A final dehydration step yields the stable, aromatic 1,3-oxazole ring.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Methoxybenzaldehyde (p-Anisaldehyde) | ≥99% | Standard Supplier | Ensure purity, as impurities can affect yield. |

| Ethyl 2-isocyanoacetate | ≥97% | Standard Supplier | Handle in a well-ventilated fume hood.[9] |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard Supplier | Must be anhydrous to prevent side reactions. |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Standard Supplier | Anhydrous grade is preferred for optimal results. |

| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography. |

| Hexane | ACS Grade | Standard Supplier | For chromatography. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier | For drying the organic phase. |

Step-by-Step Experimental Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol, 1.0 equiv.).

-

Solvent and Reagent Addition: Add anhydrous methanol (25 mL) to the flask and stir until the aldehyde is fully dissolved. To this solution, add potassium carbonate (1.52 g, 11.0 mmol, 1.1 equiv.), followed by the dropwise addition of ethyl 2-isocyanoacetate (1.24 g, 11.0 mmol, 1.1 equiv.) over 5 minutes.

-

Scientist's Note: A slight excess of the base and isocyanoacetate ensures the complete consumption of the limiting aldehyde reagent.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-3 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a 3:1 Hexane/EtOAc eluent system. The disappearance of the 4-methoxybenzaldehyde spot (visualized under UV light) indicates reaction completion.

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water (30 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Scientist's Note: The addition of water dissolves the inorganic salts (K₂CO₃ and byproducts) and facilitates the transfer of the organic product into the ethyl acetate phase.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue (typically a pale yellow oil or solid) should be purified by flash column chromatography on silica gel using a gradient eluent of Hexane/EtOAc (starting from 9:1 and gradually increasing polarity) to afford the pure product.

Visual Workflow: Synthesis

Caption: High-level workflow for the synthesis of the target oxazole.

Comprehensive Characterization: Structural Validation

Rigorous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. The following spectroscopic methods provide a self-validating system for structural elucidation.

Expected Physicochemical and Spectroscopic Data

| Property / Technique | Expected Result |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Appearance | White to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) | See detailed analysis below. |

| ¹³C NMR (100 MHz, CDCl₃) | See detailed analysis below. |

| FT-IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2980 (Aliph. C-H), ~1610 (C=N), ~1500 (C=C), ~1250 (C-O-C asym.), ~1170 (C-O-C sym.) |

| HRMS (ESI+) | m/z calculated for [M+H]⁺: 220.0968; found: 220.09xx |

Detailed Spectroscopic Analysis

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two sets of doublets are expected for the 1,4-disubstituted benzene ring. The protons ortho to the methoxy group (H-3', H-5') will appear as a doublet around δ 7.9-8.0 ppm. The protons meta to the methoxy group (H-2', H-6') will appear as a doublet around δ 6.9-7.0 ppm.

-

Oxazole Proton: The proton at the C4 position of the oxazole ring is expected to appear as a singlet around δ 6.5-6.7 ppm. Its chemical shift is influenced by the electron-donating ethoxy group at C5.

-

Ethoxy Group: A quartet corresponding to the -OCH₂- protons will appear around δ 4.2-4.4 ppm, coupled to the methyl protons. A triplet for the -CH₃ protons will appear around δ 1.4-1.5 ppm.

-

Methoxy Group: A sharp singlet for the -OCH₃ protons will be observed around δ 3.8-3.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

Oxazole Carbons: The carbons of the oxazole ring are highly characteristic. C2, attached to the aromatic ring, is expected around δ 159-161 ppm. C5, bearing the ethoxy group, will be significantly downfield around δ 155-157 ppm. C4 will appear the most upfield of the ring carbons, around δ 98-100 ppm.[10][11]

-

Aromatic Carbons: The methoxy-bearing carbon (C4') will be at ~δ 162 ppm. The carbon attached to the oxazole ring (C1') will be around δ 120-122 ppm. The other aromatic carbons (C2', C3', C5', C6') will appear in the typical aromatic region of δ 114-130 ppm.

-

Alkyl Carbons: The ethoxy -OCH₂- carbon is expected around δ 68-70 ppm, and the ethoxy -CH₃ carbon at δ 14-15 ppm. The methoxy -OCH₃ carbon will be around δ 55 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. The presence of a band around 1610 cm⁻¹ is indicative of the C=N stretching vibration within the oxazole ring.[12][13] Strong bands around 1250 cm⁻¹ and 1170 cm⁻¹ correspond to the asymmetric and symmetric C-O-C stretching of the aryl ether and ethoxy groups, confirming their presence. The absence of a strong C=O stretch (from starting aldehyde, ~1700 cm⁻¹) and the isocyano stretch (~2150 cm⁻¹) confirms the completion of the reaction.

-

High-Resolution Mass Spectrometry (HRMS): HRMS is the definitive technique for confirming the elemental composition. The experimentally determined mass of the protonated molecular ion ([M+H]⁺) should match the calculated theoretical mass to within 5 ppm. The fragmentation pattern can also provide structural information; a common fragmentation pathway for 2-aryl oxazoles is the cleavage of the ring to form an aroylium ion.[14]

Visual Workflow: Characterization

Caption: Workflow for the structural confirmation of the synthesized oxazole.

Conclusion and Future Outlook

This guide has outlined a reliable and efficient synthetic route to This compound , supported by a comprehensive characterization protocol. The chosen methodology is robust, scalable, and relies on mild conditions and readily available precursors, making it highly suitable for medicinal chemistry and materials science laboratories. The detailed spectroscopic analysis provides a clear framework for the unambiguous structural validation of the target compound and can be adapted for related derivatives. Given the established biological importance of the oxazole nucleus, this compound represents a valuable building block for the development of novel therapeutic agents, and its biological activity warrants further investigation.

References

-

Synthesis of 5-(2-, 3- and 4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Derivatives Exhibiting Antiiflammatory Activity. ResearchGate. Available at: [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry. Available at: [Link]

-

Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications. Available at: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. MDPI. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

-

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. ChemSynthesis. Available at: [Link]

-

Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate. SpectraBase. Available at: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

-

Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. AIP Publishing. Available at: [Link]

-

Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed. Available at: [Link]

-

Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews. Available at: [Link]

-

Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Available at: [Link]

-

1H NMR spectrum of compound 4. ResearchGate. Available at: [Link]

-

Mechanism of the Robinson-Gabriel synthesis of oxazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Mass spectrometry of oxazoles. HETEROCYCLES. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

-

Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry. Available at: [Link]

-

(PDF) Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. ResearchGate. Available at: [Link]

-

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. ResearchGate. Available at: [Link]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. NIH. Available at: [Link]

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses. Available at: [Link]

-

Scheme.3. The Robinson-Gabriel synthesis for oxazole. ResearchGate. Available at: [Link]

-

13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. Available at: [Link]

-

The Aldol Condensation. Magritek. Available at: [Link]

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

Oxazole. Macmillan Group. Available at: [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. Available at: [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pubs.vensel.org [pubs.vensel.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. journalspub.com [journalspub.com]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Physicochemical Characterization and Strategic Application of 2,5-Disubstituted Oxazoles, Exemplified by 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

Abstract: This document provides a comprehensive technical framework for the synthesis, characterization, and evaluation of novel 2,5-disubstituted oxazole derivatives, with a specific focus on the target molecule 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole. While specific experimental data for this exact compound is not extensively available in public literature, this guide leverages established principles and data from structurally analogous compounds to outline a robust scientific workflow. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights into predicting properties, executing synthesis, performing structural elucidation, and understanding the potential applications of this important chemical scaffold in medicinal chemistry.

Introduction: The Oxazole Scaffold in Modern Drug Discovery

The oxazole ring system, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in the design of bioactive agents. Oxazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]

The subject of this guide, this compound, combines the core oxazole nucleus with two key functional groups: a 4-methoxyphenyl (anisole) group at the 2-position and an ethoxy group at the 5-position. The methoxyphenyl moiety is prevalent in drug candidates for its ability to influence metabolic stability and receptor binding, while the ethoxy group can modulate lipophilicity and solubility.

This guide establishes a predictive and experimental blueprint for characterizing this and similar novel oxazoles, moving from theoretical analysis to practical synthesis and validation.

Molecular Structure and Predicted Physicochemical Properties

The initial step in evaluating a novel compound is an in silico assessment. The fundamental properties of the target molecule are predicted based on its constituent atoms and bond arrangement.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₁₂H₁₃NO₃ | Elemental Composition |

| Molecular Weight | 219.24 g/mol | Calculation |

| Topological Polar Surface Area | 48.1 Ų | Calculated based on analogs[5] |

| XLogP3-AA (Lipophilicity) | ~2.5 - 3.0 | Estimated from related structures[5] |

| Hydrogen Bond Donors | 0 | Structure Analysis |

| Hydrogen Bond Acceptors | 4 | Structure Analysis |

| Rotatable Bonds | 3 | Structure Analysis |

Synthesis and Purification Strategy

A robust and reproducible synthetic route is critical. For 2,5-disubstituted oxazoles, the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), is a highly effective method. This approach offers a direct pathway from an aldehyde to the corresponding oxazole.[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.vensel.org [pubs.vensel.org]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Methoxyphenyl)oxazole | C10H9NO2 | CID 14931773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-(4-METHOXYPHENYL)OXAZOLE synthesis - chemicalbook [chemicalbook.com]

The Therapeutic Potential of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active natural products and synthetic compounds. Its unique electronic and structural characteristics facilitate diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive analysis of the potential biological activities of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole derivatives. While direct experimental data for this specific substitution pattern is limited in publicly accessible literature, this document synthesizes findings from closely related analogues to project its therapeutic promise. We will delve into the anticipated anticancer, anti-inflammatory, and antimicrobial properties, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols for evaluation. This guide serves as a predictive framework to stimulate and direct future research and drug development efforts centered on this promising class of molecules.

Introduction: The Versatility of the 1,3-Oxazole Core

The five-membered aromatic ring of 1,3-oxazole, containing one nitrogen and one oxygen atom, is a cornerstone in the design of novel therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antioxidant activities.[2][3] The substituents at the 2- and 5-positions of the oxazole ring play a crucial role in determining the specific biological activity and potency of the molecule.[2] The presence of a 4-methoxyphenyl group at the 2-position is a common feature in many biologically active oxazoles, often contributing to interactions with target proteins. This guide focuses on the potential impact of a 5-ethoxy substituent in conjunction with the 2-(4-methoxyphenyl) moiety.

Projected Anticancer Activity: Targeting Cellular Proliferation

Derivatives of 2-(4-methoxyphenyl)-1,3-oxazole have demonstrated significant potential as anticancer agents, with several analogues exhibiting potent cytotoxicity against various cancer cell lines.[4][5] The primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. The inhibition of tubulin polymerization leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[5] Several 2,4,5-trisubstituted oxazole derivatives have shown potent tubulin polymerization inhibitory activity, with IC50 values in the nanomolar range.[6][7]

Diagram: Proposed Anticancer Mechanism of Action

Caption: Proposed mechanism of anticancer activity.

Structure-Activity Relationship (SAR) Insights

SAR studies of related oxazole derivatives suggest that the nature of the substituent at the 5-position significantly influences anticancer potency. For instance, the presence of an ethoxy group, as in the case of certain 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoles, has been associated with potent antiproliferative activity, with IC50 values in the low nanomolar range.[6] This suggests that the 5-ethoxy group in our target molecule could contribute favorably to its anticancer potential.

Quantitative Data from Analogous Compounds

The following table summarizes the anticancer activity of representative 2-(4-methoxyphenyl)-1,3-oxazole analogues against various cancer cell lines.

| Compound Analogue | Cancer Cell Line | IC50 (nM) | Reference |

| 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole | Various | 0.5 - 20.2 | [6] |

| 2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole | Various | Comparable to 5-fluorouracil | [7] |

| 4-(4-Methoxyphenyl)oxazole derivatives | Various | as low as 0.35 | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel oxazole derivatives on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Projected Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Oxazole derivatives have been recognized for their anti-inflammatory properties, with some compounds acting as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[8] The structural features of this compound suggest its potential to interact with pathways involved in the inflammatory response.

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Some trisubstituted oxazole derivatives have been identified as selective COX-2 inhibitors.[8]

Diagram: Proposed Anti-inflammatory Mechanism of Action

Caption: Proposed mechanism of anti-inflammatory activity.

Evidence from Structurally Related Compounds

Studies on 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have demonstrated anti-inflammatory activity.[9] While the heterocyclic core is different, the presence of the 4-methoxyphenyl group is a shared feature that may contribute to this activity. Furthermore, various novel oxazole derivatives have shown promising anti-inflammatory effects in carrageenan-induced rat paw edema assays.

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of novel compounds.

-

Animals: Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions with free access to food and water.

-

Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound derivative.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Projected Antimicrobial and Antinematodal Activity

The oxazole scaffold is present in numerous natural and synthetic compounds with antimicrobial properties.[2][10] The specific substitution pattern of this compound suggests potential activity against a range of pathogens.

Insights from Analogous Structures

A study on 5-(4'-Methoxyphenyl)-oxazole (MPO) isolated from a fungal culture broth demonstrated its ability to inhibit the hatch and growth of Caenorhabditis elegans.[11] Interestingly, the nineteen synthesized derivatives of MPO did not show this activity, suggesting that the entire structure of MPO is essential for its anti-C. elegans effect.[11] This highlights the high degree of structural specificity often required for biological activity. Other oxazole derivatives have shown broad-spectrum antibacterial and antifungal activities.[2][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganisms: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Culture Preparation: Grow the microorganisms in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi).

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at the appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Synthesis and Characterization

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common method involves the condensation and cyclization of an α-haloketone with an amide. For the synthesis of this compound, a potential route could involve the reaction of a suitably substituted α-haloketone with 4-methoxybenzamide. The final product would be purified by column chromatography and characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: General Synthetic Workflow

Caption: General workflow for synthesis and characterization.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is not yet prevalent in the scientific literature, a comprehensive analysis of structurally related compounds strongly suggests its potential as a valuable therapeutic agent. The presence of the 2-(4-methoxyphenyl) group, coupled with a 5-ethoxy substituent, indicates a high probability of significant anticancer and anti-inflammatory properties, and a potential for antimicrobial activity.

Future research should focus on the synthesis and rigorous biological evaluation of this specific derivative. In vitro and in vivo studies are warranted to confirm the projected activities and elucidate the precise mechanisms of action. Further exploration of the structure-activity relationships by synthesizing a library of related analogues will be crucial for optimizing potency and selectivity. The findings presented in this guide provide a solid foundation and a clear rationale for embarking on such a research program, with the ultimate goal of developing novel and effective therapeutic agents.

References

- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5392348/]

- Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04516a]

- 4-(4-Methoxyphenyl)oxazole | CAS 54289-74-6. BenchChem. [URL: https://www.benchchem.com/product/b1011689]

- Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/19423198/]

- Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [URL: https://www.researchgate.net/publication/343480838_Synthesis_Antibacterial_Activity_of_24-Disubstituted_Oxazoles_and_Thiazoles_as_Bioisosteres]

- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5719/4688]

- a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. [URL: https://www.iajps.

- Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. [URL: https://www.cbijournal.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/34525925/]

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [URL: https://www.benthanscience.com/abstract/2021091501]

- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5719]

- A comprehensive review on biological activities of oxazole derivatives. Journal of Taibah University Medical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384218/]

- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [URL: https://biointerfaceresearch.com/wp-content/uploads/2022/07/20695837134336.pdf]

- Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/24508182/]

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Review-on-Chemistry-of-Oxazole-derivatives%3A-Current-Joshi-Sethiya/05c8d0a0e9603e91244e82b3d3f2c5a0e7f7b5e4]

- Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/25488842/]

- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. [URL: https://www.mdpi.com/1420-3049/28/22/7545]

- Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. [URL: https://www.mdpi.com/1420-3049/22/9/1396]

- Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4326615/]

- Structure activity relationship of synthesized compounds. ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-of-synthesized-compounds_fig-007_344588535]

- Discovery and Structure−Activity Relationship of 3-Aryl-5-aryl-1,2,4-oxadiazoles as a New Series of Apoptosis Inducers and Potential Anticancer Agents. Sci-Hub. [URL: https://sci-hub.se/10.1021/jm050292k]

- Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/27/21/7222]

- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Molbank. [URL: https://www.mdpi.com/1422-8599/2023/3/M1705]

- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. ResearchGate. [URL: https://www.researchgate.net/publication/372782975_4-4-Ethoxyphenyl-5-4-methoxyphenyl-24-dihydro-3H-124-triazol-3-one]

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [URL: https://www.mdpi.com/1420-3049/27/8/2418]

- Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco. [URL: https://pubmed.ncbi.nlm.nih.gov/15081342/]

- Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9086055/]

- 1,2,4-oxadiazole benzoic acid compounds and their use for nonsense suppression and the treatment of disease. Google Patents. [URL: https://patents.google.

- Substituted pyrazolyl compounds and methods of use thereof. Google Patents. [URL: https://patents.google.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. iajps.com [iajps.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cbijournal.com [cbijournal.com]

- 11. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to 2-(4-methoxyphenyl)-1,3-oxazole Compounds and Their Targets

This guide provides an in-depth exploration of the burgeoning therapeutic landscape of 2-(4-methoxyphenyl)-1,3-oxazole compounds. We will dissect the core molecular scaffold, elucidate its known and potential biological targets, and provide actionable experimental frameworks for researchers and drug development professionals. Our focus will be on the causality behind experimental choices and the validation of findings, ensuring a robust and reliable scientific narrative.

The 2-(4-methoxyphenyl)-1,3-oxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-(4-methoxyphenyl)-1,3-oxazole core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, provides a rigid scaffold that can be readily functionalized.[2] The presence of the 4-methoxyphenyl group often contributes to favorable pharmacokinetic properties and can be involved in key binding interactions with target proteins.[3] This combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes this scaffold a fertile ground for the discovery of novel therapeutic agents.[4]

Derivatives of the broader oxazole and oxadiazole class have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[4][5] This guide will delve into the specific targets that mediate these promising therapeutic applications for compounds centered around the 2-(4-methoxyphenyl)-1,3-oxazole core.

Key Therapeutic Areas and Molecular Targets

Our investigation into the therapeutic potential of 2-(4-methoxyphenyl)-1,3-oxazole compounds reveals several key areas of interest, each with distinct molecular targets.

Oncology: A Multi-pronged Attack on Cancer

The most extensively documented therapeutic application for oxazole derivatives is in oncology.[6] These compounds have been shown to combat cancer through various mechanisms, targeting key proteins involved in cell proliferation, survival, and metastasis.

Potential Targets:

-

Tubulin: Several oxazole-containing compounds act as antimitotic agents by interfering with microtubule dynamics.[3] They can bind to the colchicine site of tubulin, inhibiting its polymerization into microtubules, which are essential for cell division.[3] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[3]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers. Molecular docking studies have suggested that some oxadiazole derivatives can bind to and inhibit the activity of EGFR.[5]

-

Kinases: The broad family of protein kinases represents a major class of oncology targets. The oxazole scaffold can be adapted to inhibit various kinases involved in cancer cell signaling pathways.[6]

-

DNA Replication: Some 1,3,4-thiadiazole derivatives, which share structural similarities with oxazoles, are thought to interfere with DNA replication, thereby inhibiting the division of cancer cells.[7]

Immunomodulatory Effects:

Recent studies have also highlighted the potential for oxadiazole derivatives to exert immunomodulatory effects. One study demonstrated that a 1,2,4-oxadiazole derivative could polarize tumor-associated macrophages (TAMs) towards an M1 (anti-tumor) phenotype, suggesting a dual mechanism of direct cytotoxicity and immune system activation.[8][9]

Experimental Workflow: Validating Tubulin Inhibition

The following workflow outlines a standard procedure for confirming the interaction of a 2-(4-methoxyphenyl)-1,3-oxazole compound with tubulin.

Caption: Workflow for validating tubulin inhibition.

Neurodegenerative Disorders: Targeting Cholinesterases in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.

Potential Targets:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Novel 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives have been synthesized and shown to selectively inhibit BChE.[10] Structure-activity relationship (SAR) studies indicated that derivatives with electron-withdrawing groups exhibited significant BChE inhibitory activity.[10]

Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol details the determination of IC50 values for a test compound against AChE and BChE using Ellman's method.

Materials:

-

Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (2-(4-methoxyphenyl)-1,3-oxazole derivative)

-

96-well microplate reader

Procedure:

-

Prepare Reagents: Dissolve enzymes, substrates, and DTNB in phosphate buffer to the desired concentrations. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Enzyme Addition: Add the AChE or BChE solution to the wells and incubate at 37°C for 15 minutes.

-

Substrate Addition: Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).

-

Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Infectious Diseases: Combating Viral and Bacterial Pathogens

The oxazole scaffold has also shown promise in the development of anti-infective agents.

Potential Targets:

-

SARS-CoV-2 Papain-like Protease (PLpro): A series of 1,2,4-oxadiazole derivatives were designed as inhibitors of SARS-CoV-2 PLpro, an essential enzyme for viral replication.[11] These compounds demonstrated both enzymatic inhibition and antiviral activity in cell-based assays.[11]

-

Mycobacterium tuberculosis: Substituted 1,2,4-oxadiazoles have been investigated as potential anti-tuberculosis agents, showing inhibitory activity against Mycobacterium tuberculosis H37Rv.[12]

-

General Antibacterial and Antifungal Activity: Various oxadiazole derivatives have been screened for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Signaling Pathway: Inhibition of SARS-CoV-2 PLpro

The following diagram illustrates the role of PLpro in the viral life cycle and its inhibition by a 2-(4-methoxyphenyl)-1,3-oxazole analog.

Caption: Inhibition of SARS-CoV-2 PLpro.

Quantitative Data Summary

The following table summarizes the reported biological activities of various oxazole and oxadiazole derivatives, providing a comparative overview of their potency.

| Compound Class | Target | Activity | Cell Line/Organism | Reference |

| 2-Methyl-4,5-disubstituted oxazoles | Tubulin | IC50 = 0.35-20.2 nM | Various cancer cell lines | [3] |

| 1,2,4-Oxadiazole derivatives | Anticancer | IC50 in sub-micromolar range | MCF-7, A549, MDA-MB-231 | [5] |

| 1,2,3-Triazole-methoxyphenyl-1,3,4-oxadiazoles | Butyrylcholinesterase | IC50 = 11.01 µM | N/A (Enzymatic assay) | [10] |

| 1,2,4-Oxadiazole derivatives | SARS-CoV-2 PLpro | IC50 = 1.0-1.8 µM | N/A (Enzymatic assay) | [11] |

| 1,2,4-Oxadiazole derivative 2 | Antiproliferative | 2.6x more selective for B16-F10 | B16-F10 melanoma cells | [8][9] |

Future Directions and Conclusion

The 2-(4-methoxyphenyl)-1,3-oxazole scaffold and its related analogs represent a highly versatile platform for the development of new therapeutic agents. The diverse range of biological targets highlights the significant potential of this chemical class. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to optimize potency and selectivity for specific targets.

-

Mechanism of Action Elucidation: In-depth studies to fully understand the molecular interactions between these compounds and their biological targets.

-

Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy Studies: Testing promising candidates in relevant animal models of disease to validate their therapeutic potential.

By employing the rigorous experimental approaches outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of 2-(4-methoxyphenyl)-1,3-oxazole compounds, paving the way for the development of novel and effective treatments for a wide range of diseases.

References

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Saeed, A., et al. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(15), 4983. [Link]

-

Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(5), 2345-2370. [Link]

-

Nowak, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2414. [Link]

-

Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 285, 117935. [Link]

-

Li, Y., et al. (2023). Discovery of novel trimethoxyphenylbenzo[d]oxazoles as dual tubulin/PDE4 inhibitors capable of inducing apoptosis at G2/M phase arrest in glioma and lung cancer cells. European Journal of Medicinal Chemistry, 258, 115589. [Link]

-

Khan, I., et al. (2025). Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer's disease. Journal of Biological Inorganic Chemistry, 30(1), 1-15. [Link]

-

Fun, H. K., et al. (2009). 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o13. [Link]

-

Romagnoli, R., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry, 60(8), 3452-3467. [Link]

-

Sharma, V., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3465-3491. [Link]

-

Safarzaei, M., et al. (2020). A few selected drugs and biologically active compounds containing an oxazole ring. Mini-Reviews in Medicinal Chemistry, 20(13), 1184-1197. [Link]

-

Jain, A. K., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Saudi Pharmaceutical Journal, 24(5), 557-564. [Link]

-

de Oliveira, R. B., et al. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Biochemistry and Biophysics Reports, 41, 101950. [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 67(19), 16001-16021. [Link]

-

Isca, C., et al. (2021). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 28(21), 4229-4251. [Link]

-

Singh, P., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 16(2), 254. [Link]

-

Kumar, S., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3), 297-304. [Link]

-

de Oliveira, R. B., et al. (2025). In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives. Biochemistry and Biophysics Reports, 41, 101950. [Link]

-

Amir, M., et al. (2008). Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives. Acta Pharmaceutica, 58(2), 205-214. [Link]

-

Al-Said, M. S., et al. (2012). Antimycobacterial natural products: Synthesis and preliminary biological evaluation of the oxazole-containing alkaloid texaline. Bioorganic & Medicinal Chemistry Letters, 22(1), 5-8. [Link]

-

Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-316. [Link]

-

Patel, N. B., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 415-424. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro antitumor and immunomodulatory activities of 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of new 1,2,3-triazole-methoxyphenyl-1,3,4-oxadiazole derivatives: selective butyrylcholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ipbcams.ac.cn [ipbcams.ac.cn]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

Authored by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

Abstract

This technical guide delineates a plausible mechanism of action for the novel synthetic compound, this compound. While direct comprehensive studies on this specific molecule are emerging, this whitepaper synthesizes evidence from structurally related oxazole and oxadiazole derivatives to propose a primary mode of action centered on selective cyclooxygenase-2 (COX-2) inhibition.[1][2][3] This document provides a robust framework for researchers, detailing the theoretical underpinnings of its anti-inflammatory and analgesic properties, validated experimental protocols for mechanistic elucidation, and a discussion of its therapeutic potential.

Introduction: The Rationale for Investigating Novel Oxazole Derivatives

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4][5] The five-membered aromatic ring of oxazole, containing both nitrogen and oxygen, facilitates diverse non-covalent interactions with biological targets such as enzymes and receptors.[5] This chemical versatility has spurred the development of numerous oxazole-containing compounds as therapeutic agents. This guide focuses on this compound, a molecule designed to leverage these properties for potential therapeutic benefit in inflammatory disorders.

Proposed Primary Mechanism of Action: Selective COX-2 Inhibition

The primary proposed mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][6] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation.[2][7] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is an inducible enzyme that is upregulated during inflammation.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[6][7]

The structural features of this compound are consistent with those of other known selective COX-2 inhibitors. The diarylheterocyclic scaffold is a common motif in this class of drugs, allowing for optimal positioning within the larger, more flexible active site of the COX-2 enzyme compared to the more constricted active site of COX-1.

Signaling Pathway: Interruption of Prostaglandin Synthesis

The anti-inflammatory and analgesic effects of this compound are hypothesized to result from its direct inhibition of COX-2, thereby blocking the production of pro-inflammatory prostaglandins. The following diagram illustrates this proposed mechanism.

Caption: A structured experimental workflow for validating the mechanism of action.

Anticipated Quantitative Data

Based on studies of similar selective COX-2 inhibitors, the following table presents the expected data profile for this compound.

| Parameter | Expected Outcome | Significance |

| COX-1 IC50 | High micromolar to millimolar range | Indicates low affinity for the COX-1 enzyme, suggesting a reduced risk of gastrointestinal side effects. |

| COX-2 IC50 | Sub-micromolar to low micromolar range [1] | Demonstrates potent inhibition of the target enzyme. |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | >100 | A high selectivity index is a key characteristic of a selective COX-2 inhibitor. |

| In Vivo Paw Edema Inhibition | Dose-dependent reduction in paw edema | Confirms in vivo anti-inflammatory efficacy. |

Conclusion and Future Perspectives

The available evidence from structurally analogous compounds strongly supports the hypothesis that this compound acts as a selective COX-2 inhibitor. This proposed mechanism provides a solid foundation for its further development as a novel anti-inflammatory and analgesic agent. Future research should focus on obtaining definitive experimental data for this specific molecule, including comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. The methodologies and framework presented in this guide offer a clear path for the continued investigation and potential clinical translation of this promising compound.

References

-

4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. (n.d.). MDPI. Retrieved from [Link]

-

Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Il Farmaco, 59(4), 255–259. Retrieved from [Link]

-

Bansal, S., et al. (2014). Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity. European Journal of Medicinal Chemistry, 79, 155-163. Retrieved from [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). Journal of Basic and Clinical Physiology and Pharmacology. Retrieved from [Link]

-

Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

5-ethoxy-2-(4-methoxyphenyl)-4-(trifluoromethyl)-1,3-oxazole. (n.d.). ChemSynthesis. Retrieved from [Link]

-

Synthesis and Anti-Inflammatory Activity of Some-5-Ethoxy-2- Mercapto Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical Erudition. Retrieved from [Link]

-

Tomoda, H., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(3), 518-521. Retrieved from [Link]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2023). Molecules, 28(22), 7561. Retrieved from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Chromatography B, 928, 48-54. Retrieved from [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals, 16(2), 254. Retrieved from [Link]

-

Koksal, M., et al. (2008). Synthesis, characterization and anti-inflammatory activity of new 5-(3,4-dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. Arzneimittelforschung, 58(11), 594-599. Retrieved from [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Applied Pharmaceutical Science, 9(11), 127-135. Retrieved from [Link]

-

Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. (2022). Molecules, 27(18), 6089. Retrieved from [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Retrieved from [Link]

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista de Ciências Farmacêuticas Básica e Aplicada, 40. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. (2020). Oriental Journal of Chemistry, 36(4). Retrieved from [Link]

-

Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). Journal of Medicinal Chemistry, 60(8), 3436-3450. Retrieved from [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (2022). Pharmaceutics, 14(10), 2056. Retrieved from [Link]

-

Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. (2008). Arzneimittelforschung, 58(11), 594-599. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

Sources

- 1. Design and synthesis of novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles as selective COX-2 inhibitors with potent anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the In Vitro Bioactivity Screening of 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a cornerstone in the development of novel therapeutics.[2][3] Compounds featuring this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7][8]

This guide focuses on a specific derivative, 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole . While extensive biological data on this exact molecule is not widely published, its structural components—the oxazole core, the electron-donating methoxyphenyl group, and the ethoxy substituent—suggest a high potential for bioactivity. This document provides a comprehensive framework for the systematic in vitro screening of this compound, designed for researchers and drug development professionals. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and logical screening cascade.

Chapter 1: Anticancer and Cytotoxicity Evaluation

The initial and most critical step in evaluating a novel compound for oncology applications is to determine its effect on cell viability and proliferation.[9] This primary screening phase aims to identify cytotoxic or cytostatic effects against various cancer cell lines, providing the foundational data needed for more complex mechanistic studies.[10][11][12]

Logical Workflow for Anticancer Screening

A tiered approach is essential to efficiently screen compounds, starting with broad cytotoxicity assays and progressing to more specific mechanistic evaluations for promising hits.

Caption: A tiered workflow for anticancer drug screening.

Protocol 1: MTT Assay for Cellular Viability

-

Principle of the Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[10][11][13] Living cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a dark blue formazan product that is insoluble in water.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]

-

Experimental Rationale: The MTT assay is a robust, high-throughput, and cost-effective method, making it an ideal first-pass screening tool to assess the cytotoxic potential of a large number of compounds or concentrations.[13][14]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[13][14]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[13][14]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).[10][13]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

-

Principle of the Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[10] The LDH assay quantifies this released enzyme, providing a measure of cytotoxicity based on the loss of membrane integrity.[10][16]

-

Experimental Rationale: This assay serves as an excellent orthogonal method to the MTT assay. While MTT measures metabolic function, the LDH assay directly measures cell death resulting from membrane damage, providing a more complete picture of the compound's cytotoxic mechanism.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After incubation, carefully transfer an aliquot of the cell culture supernatant from each well to a new 96-well plate.[10]

-

Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

-

LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample according to the manufacturer's instructions.

-

Incubation and Reading: Incubate in the dark at room temperature for up to 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Data Presentation: Hypothetical Cytotoxicity Data

Summarizing results in a clear format is crucial for comparing potency and selectivity.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | This compound | 12.5 ± 1.3 |

| HeLa (Cervical Cancer) | This compound | 25.1 ± 2.8 |

| HEK293 (Normal Kidney) | This compound | > 100 |

| MCF-7 (Breast Cancer) | Doxorubicin (Positive Control) | 0.8 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.[10]

Chapter 2: Antimicrobial Activity Screening

The oxazole scaffold is a key component of several antimicrobial agents. Therefore, evaluating this compound for antibacterial and antifungal activity is a logical and essential step.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[17][18] It is considered a gold-standard quantitative technique for assessing antimicrobial potency.[17][18]

-

Experimental Rationale: The MIC value provides a precise, quantitative measure of a compound's efficacy against specific pathogens, allowing for direct comparison with existing antibiotics. It is a foundational assay in antimicrobial drug discovery.[18][19]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18] This can be determined visually or by measuring optical density with a plate reader.[18]

Protocol 2: Agar Disk Diffusion Assay

-

Principle of the Assay: This is a qualitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism.[20] The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, creating a clear "zone of inhibition" around the disk.[17][20]

-

Experimental Rationale: The disk diffusion assay is a simple, cost-effective, and rapid method for preliminary screening of antimicrobial activity.[17] The size of the inhibition zone gives a qualitative indication of the compound's potency.[20]

Step-by-Step Methodology:

-

Plate Preparation: Prepare an agar plate (e.g., Mueller-Hinton agar) and uniformly spread a standardized inoculum of the test microorganism over the surface to create a lawn.

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plate under appropriate conditions.

-

Zone Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk.

Data Presentation: Hypothetical Antimicrobial Data

| Microorganism | Assay Type | Result |

| S. aureus (Gram-positive) | MIC | 16 µg/mL |

| E. coli (Gram-negative) | MIC | 64 µg/mL |

| C. albicans (Fungus) | MIC | > 128 µg/mL |

| S. aureus (Gram-positive) | Disk Diffusion (50 µ g/disk ) | 22 mm |

| E. coli (Gram-negative) | Disk Diffusion (50 µ g/disk ) | 14 mm |

Chapter 3: Anti-inflammatory Activity Screening

Chronic inflammation is a key driver of many diseases, and compounds that can modulate inflammatory pathways are of high therapeutic interest.[5][6] The structural features of the test compound warrant an investigation into its anti-inflammatory potential.

Hypothetical Anti-inflammatory Signaling Pathway

Many anti-inflammatory agents function by inhibiting the NF-κB signaling pathway, which is a central regulator of pro-inflammatory gene expression.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages

-

Principle of the Assay: This cell-based assay measures the ability of a compound to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with lipopolysaccharide (LPS).[7][21]

-

Experimental Rationale: Macrophages are central players in the inflammatory response. LPS, a component of Gram-negative bacteria, is a potent activator of these cells via the TLR4 receptor.[7] This assay provides a physiologically relevant model to screen for compounds that can suppress a key inflammatory signaling cascade.[7]

Step-by-Step Methodology:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 24-well plate until they reach 80% confluency.[21]

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include an unstimulated control.

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach for the initial in vitro characterization of this compound. The proposed screening cascade, covering anticancer, antimicrobial, and anti-inflammatory activities, provides a robust framework for identifying and validating potential therapeutic properties. Positive results from this primary screening phase would justify progression to more advanced studies, including the elucidation of specific molecular targets, investigation of signaling pathways, and eventual validation in preclinical in vivo models.[11][12][22] The versatility of the oxazole scaffold suggests that a thorough and logical in vitro evaluation is a critical and worthwhile endeavor in the drug discovery process.

References

- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- Slideshare. (n.d.). In vitro methods of screening of anticancer agents.

- ResearchGate. (n.d.). In vitro antimicrobial activity screening.

- Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.

- Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.

- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.

- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.

- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.

- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.

- ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.